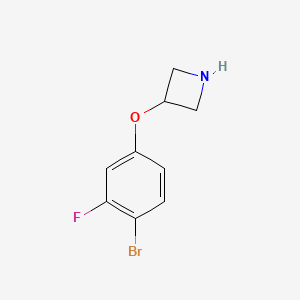

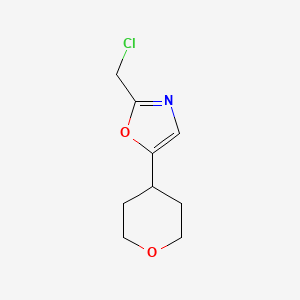

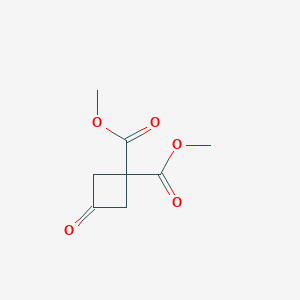

![molecular formula C12H8N6O B1400133 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine CAS No. 1374509-55-3](/img/structure/B1400133.png)

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine

Descripción general

Descripción

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine is a chemical compound with the CAS number 1374509-55-3 . It is a part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

Synthesis Analysis

The compound was synthesized as a part of a new set of small molecules designed to target CDK2 . The synthesis process involved the creation of pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .Molecular Structure Analysis

The molecular structure of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine is complex, featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .Aplicaciones Científicas De Investigación

Application in Cancer Research

- Specific Scientific Field: Cancer Research

- Summary of the Application: The compound “6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine” is a part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . These compounds were designed and synthesized as novel CDK2 targeting compounds .

- Methods of Application or Experimental Procedures: The growth of three examined cell lines was significantly inhibited by most of the prepared compounds . The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

- Results or Outcomes Obtained: Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .

Application in Molecular Modeling Investigations

- Specific Scientific Field: Molecular Modeling Investigations

- Summary of the Application: The compound “6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine” was used in molecular modeling investigations . These investigations were part of a study to discover novel CDK2 inhibitors .

- Methods of Application or Experimental Procedures: Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

- Results or Outcomes Obtained: The compound displayed potent dual activity against the examined cell lines and CDK2 . It exerted a significance alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Application in Synthesis of Novel Compounds

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: The compound “6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine” was used in the synthesis of novel Pyrazolo [5,1-c]thieno [3,4-e] [1,2,4]triazine-6-amine products .

- Methods of Application or Experimental Procedures: Using PEG-600 as a solvent, novel Pyrazolo [5,1-c]thieno [3,4-e] [1,2,4]triazine-6-amine products have been prepared with new synthetic routes and techniques .

- Results or Outcomes Obtained: The tandem-prepared compound 3 was obtained with excellent yields, without isolation of intermediates in situ .

Application in Fluorescent Ligands

- Specific Scientific Field: Biochemistry

- Summary of the Application: The compound “6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine” was used in the development of fluorescent ligands . These ligands could be used to probe the ARs serving as pharmacological tools .

- Methods of Application or Experimental Procedures: Amino-linked compounds were conjugated with fluorescein isothiocyanate to afford fluorescent conjugates .

- Results or Outcomes Obtained: The application of this strategy identified 17 compounds with antitumor activity .

Application in Green Solvent Synthesis

- Specific Scientific Field: Green Chemistry

- Summary of the Application: The compound “6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine” was used in the synthesis of novel Pyrazolo [5,1-c]thieno [3,4-e] [1,2,4]triazine-6-amine products using PEG-600 as a green solvent .

- Methods of Application or Experimental Procedures: Tandem-prepared compound 3 with excellent yields, without isolation of intermediates in situ .

- Results or Outcomes Obtained: Novel Pyrazolo [5,1-c]thieno [3,4-e] [1,2,4]triazine-6-amine products have been prepared with new synthetic routes and techniques .

Propiedades

IUPAC Name |

10-phenyl-3-oxa-1,4,7,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaen-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O/c13-10-9-12(19-17-10)18-11(16-15-9)8(6-14-18)7-4-2-1-3-5-7/h1-6H,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGNLAZWLNKRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)ON=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)

![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)

![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)

![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)